molecular formula C27H49N9O11 B12540763 L-Lysyl-L-alanyl-L-asparaginyl-L-threonyl-L-alanyl-L-threonyl-L-alanine CAS No. 863033-47-0

L-Lysyl-L-alanyl-L-asparaginyl-L-threonyl-L-alanyl-L-threonyl-L-alanine

Cat. No.: B12540763
CAS No.: 863033-47-0
M. Wt: 675.7 g/mol
InChI Key: GLXIBBKOHWIJRH-KIZCVYJJSA-N
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Description

L-Lysyl-L-alanyl-L-asparaginyl-L-threonyl-L-alanyl-L-threonyl-L-alanine is a peptide composed of seven amino acids: lysine, alanine, asparagine, threonine, alanine, threonine, and alanine. Peptides like this one are essential in various biological processes and have significant applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Lysyl-L-alanyl-L-asparaginyl-L-threonyl-L-alanyl-L-threonyl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling Reaction: Each amino acid is activated using reagents like HBTU or DIC and coupled to the growing peptide chain.

    Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers like TIS (triisopropylsilane).

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

L-Lysyl-L-alanyl-L-asparaginyl-L-threonyl-L-alanyl-L-threonyl-L-alanine can undergo various chemical reactions, including:

    Oxidation: The threonine residues can be oxidized to form hydroxythreonine.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other amino acids or chemical groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or performic acid.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Various amino acid derivatives and coupling reagents like HBTU.

Major Products Formed

    Oxidation: Hydroxythreonine-containing peptides.

    Reduction: Peptides with free thiol groups.

    Substitution: Modified peptides with altered amino acid sequences.

Scientific Research Applications

L-Lysyl-L-alanyl-L-asparaginyl-L-threonyl-L-alanyl-L-threonyl-L-alanine has diverse applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Explored for its potential therapeutic applications, including drug delivery and vaccine development.

    Industry: Utilized in the production of peptide-based materials and as a standard in analytical techniques.

Mechanism of Action

The mechanism of action of L-Lysyl-L-alanyl-L-asparaginyl-L-threonyl-L-alanyl-L-threonyl-L-alanine involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity and influencing cellular processes. The exact pathways depend on the biological context and the specific application of the peptide.

Comparison with Similar Compounds

Similar Compounds

    L-Alanyl-L-glutamine: A dipeptide used in cell culture media and parenteral nutrition.

    L-Asparaginyl-L-alanyl-L-prolyl-L-valyl-L-seryl-L-isoleucyl-L-prolyl-L-glutamine: A peptide with similar amino acid composition but different sequence and properties.

Uniqueness

L-Lysyl-L-alanyl-L-asparaginyl-L-threonyl-L-alanyl-L-threonyl-L-alanine is unique due to its specific sequence, which imparts distinct structural and functional properties. Its combination of lysine, alanine, asparagine, and threonine residues allows for unique interactions and applications in various fields.

Properties

CAS No.

863033-47-0

Molecular Formula

C27H49N9O11

Molecular Weight

675.7 g/mol

IUPAC Name

(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]propanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxybutanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]propanoic acid

InChI

InChI=1S/C27H49N9O11/c1-11(31-23(42)16(29)8-6-7-9-28)21(40)34-17(10-18(30)39)24(43)36-20(15(5)38)25(44)32-12(2)22(41)35-19(14(4)37)26(45)33-13(3)27(46)47/h11-17,19-20,37-38H,6-10,28-29H2,1-5H3,(H2,30,39)(H,31,42)(H,32,44)(H,33,45)(H,34,40)(H,35,41)(H,36,43)(H,46,47)/t11-,12-,13-,14+,15+,16-,17-,19-,20-/m0/s1

InChI Key

GLXIBBKOHWIJRH-KIZCVYJJSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CCCCN)N)O

Canonical SMILES

CC(C(C(=O)NC(C)C(=O)O)NC(=O)C(C)NC(=O)C(C(C)O)NC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C(CCCCN)N)O

Origin of Product

United States

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